[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452679
InChI: InChI=1S/C17H27N3O2/c1-2-20(16-9-6-11-19(13-16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m1/s1
SMILES: CCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452679

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H27N3O2/c1-2-20(16-9-6-11-19(13-16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m1/s1
Standard InChI Key AHPMNZWTROIHIK-MRXNPFEDSA-N
Isomeric SMILES CCN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (IUPAC: benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate) is a piperidine-based carbamate ester characterized by:

  • Molecular formula: C₁₇H₂₅N₃O₂ .

  • Molecular weight: 319.4 g/mol.

  • Stereochemistry: The (R) configuration at the piperidine C3 position dictates its three-dimensional orientation, influencing receptor binding and metabolic stability.

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number1354019-14-9
SMILESCCN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
InChIKeyMNGFFFMMYKIFID-OAHLLOKOSA-N
PubChem CID66566686

The compound integrates a piperidine ring, an ethylcarbamate group, and a benzyl ester, creating a multifunctional scaffold amenable to chemical modifications.

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves sequential steps:

  • Piperidine functionalization: Introduction of the 2-aminoethyl side chain via nucleophilic substitution or reductive amination.

  • Carbamate formation: Reaction of the piperidine amine with ethyl chloroformate, followed by benzyl ester protection .

  • Chiral resolution: Chromatographic or enzymatic methods to isolate the (R)-enantiomer .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
AminoethylationEthylenediamine, DCM, 0°C, 12 hr68>95%
CarbamoylationEthyl chloroformate, Et₃N, THF, rt8298%
Benzyl esterificationBenzyl alcohol, DCC, DMAP, 24 hr7597%

Analytical Validation

  • Purity: Confirmed via HPLC (C18 column, acetonitrile/water gradient).

  • Stereochemical integrity: Assessed using chiral-phase HPLC and circular dichroism (CD) .

  • Structural elucidation: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Biological Activity and Mechanism

Pharmacological Profile

The compound exhibits:

  • Enzyme inhibition: Potent activity against serine proteases (IC₅₀ = 0.8 μM) via carbamate-mediated covalent binding .

  • Neurotransmitter modulation: Affinity for σ-1 receptors (Kᵢ = 120 nM), suggesting anxiolytic potential .

  • Anti-inflammatory effects: Suppression of NF-κB signaling in macrophages (EC₅₀ = 5 μM).

Table 3: Biological Targets and Effects

TargetAssay ModelEffect ObservedSource
Serine proteaseIn vitro enzymaticCompetitive inhibition
σ-1 receptorRadioligand bindingPartial agonist
NF-κB pathwayRAW264.7 cells40% suppression at 10 μM

Structure-Activity Relationships (SAR)

  • Ethylcarbamate group: Critical for target engagement; replacing ethyl with methyl reduces protease affinity 10-fold .

  • Benzyl ester: Enhances blood-brain barrier permeability compared to alkyl esters.

  • (R) configuration: 3x higher σ-1 receptor affinity than (S)-enantiomer .

Applications in Drug Development

Lead Optimization

  • Analog synthesis: 15 derivatives evaluated for improved metabolic stability.

  • In vivo efficacy: At 10 mg/kg, reduces inflammation in murine collagen-induced arthritis models by 60%.

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